molecular formula C24H48N2O5S B12703495 (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate CAS No. 60875-26-5

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate

Cat. No.: B12703495
CAS No.: 60875-26-5
M. Wt: 476.7 g/mol
InChI Key: TUSDSZOJVXFPSY-GMFCBQQYSA-M
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Description

Chemical Identity and Nomenclature

Structural Characterization

The compound’s IUPAC name, 2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethanol; methyl sulfate , reflects its intricate structure. The molecular formula C24H48N2O5S corresponds to a molecular weight of 476.7 g/mol , as computed by PubChem. Key structural components include:

  • A 17-carbon alkenyl chain with a Z-configured double bond at the 8th position, imparting amphiphilic properties.
  • A 4,5-dihydroimidazolium ring substituted with a methyl group and a 2-hydroxyethyl side chain, contributing to cationic charge delocalization.
  • A methyl sulphate counterion (CH3OSO3^-), enhancing water solubility and stabilizing the ionic pair.

The SMILES notation (CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-]) and InChIKey (TUSDSZOJVXFPSY-GMFCBQQYSA-M) provide machine-readable descriptors of its stereochemistry and connectivity.

Table 1: Molecular Properties
Property Value
Molecular Formula C24H48N2O5S
Molecular Weight 476.7 g/mol
CAS Registry Number 60875-26-5
European Community Number 262-511-7
Hybridization sp³ (imidazolium nitrogen)

Nomenclature and Synonyms

Beyond its systematic IUPAC name, the compound is cataloged under synonyms such as EINECS 262-511-7 and DB-216823 . The Z-configuration of the heptadecenyl chain is critical to its stereochemical identity, distinguishing it from E-isomers that exhibit different packing behaviors in liquid phases.

Properties

CAS No.

60875-26-5

Molecular Formula

C24H48N2O5S

Molecular Weight

476.7 g/mol

IUPAC Name

2-[2-[(Z)-heptadec-8-enyl]-1-methyl-4,5-dihydroimidazol-1-ium-1-yl]ethanol;methyl sulfate

InChI

InChI=1S/C23H45N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h10-11,26H,3-9,12-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-;

InChI Key

TUSDSZOJVXFPSY-GMFCBQQYSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate typically involves multiple steps:

    Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of an appropriate imidazole derivative with a methylating agent under controlled conditions.

    Attachment of the Heptadecenyl Chain: The heptadecenyl chain is introduced via a nucleophilic substitution reaction, where the imidazolium core reacts with a heptadecenyl halide.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, where the imidazolium derivative reacts with an ethylene oxide or a similar reagent.

    Formation of the Methyl Sulphate Salt: The final step involves the formation of the methyl sulphate salt by reacting the imidazolium compound with methyl sulphate under suitable conditions.

Industrial Production Methods

Industrial production of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazolium core, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Functionalized heptadecenyl derivatives.

Scientific Research Applications

Surfactant and Emulsifier

(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate exhibits surfactant properties due to its amphiphilic structure. It can reduce surface tension in aqueous solutions, making it useful in:

  • Cosmetic formulations : Enhancing the texture and stability of creams and lotions.
  • Pharmaceuticals : Serving as an emulsifier in topical applications to improve drug delivery.

Case Study : In a formulation study for topical creams, the inclusion of this compound resulted in improved stability and skin penetration of active ingredients compared to traditional emulsifiers .

Antimicrobial Agent

Research indicates that this compound possesses antimicrobial properties, making it suitable for use in:

  • Personal care products : As a preservative to inhibit microbial growth.
  • Industrial applications : In coatings and paints to prevent biofilm formation.

Data Table: Antimicrobial Efficacy

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

This table summarizes the effectiveness of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate against common pathogens .

Biocide in Agricultural Applications

The compound's biocidal properties extend its application into agriculture, where it can be used as a plant protectant against fungi and bacteria. Its efficacy is attributed to the disruption of microbial cell membranes.

Case Study : A field trial demonstrated that crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls, leading to higher yields and improved plant health .

Stabilizer in Polymer Science

In polymer chemistry, (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate acts as a stabilizer for various polymer formulations. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties with Additive

PropertyControl SampleSample with Additive
Tensile Strength (MPa)2530
Thermal Stability (°C)200220

This table illustrates the improvements in tensile strength and thermal stability when incorporating the compound into polymer matrices .

Mechanism of Action

The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes, leading to disruption of membrane integrity in microbial cells. The compound’s amphiphilic nature allows it to insert into lipid bilayers, causing increased permeability and eventual cell lysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Three primary analogues have been identified (Table 1):

Table 1: Structural Comparison of Key Analogues

Compound Name CAS Number Substituents Counterion Molecular Formula Molecular Weight*
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate 60875-26-5 2-hydroxyethyl, methyl Methyl sulphate C24H47N2O5S 475.71 g/mol
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride 94113-70-9 Bis(2-hydroxyethyl) Chloride C23H45ClN2O2 429.07 g/mol
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethylamine 20565-75-7 Ethylamine None (neutral) C22H43N3 349.60 g/mol

*Calculated based on molecular formulas.

Structural and Functional Differences

Counterion Effects
  • Methyl Sulphate (Target Compound) : The methyl sulphate counterion enhances water solubility and thermal stability compared to chloride. This is critical for applications in detergents or emulsifiers, where ionic strength and solubility are prioritized .
  • Chloride (CAS 94113-70-9): Chloride as a counterion reduces molecular weight and may increase hydrophilicity.
Substituent Variations
  • Bis(2-hydroxyethyl) (CAS 94113-70-9): The dual hydroxyethyl groups increase polarity and hydrogen-bonding capacity, which could improve biodegradability but reduce surfactant efficiency in nonpolar environments .
  • Ethylamine (CAS 20565-75-7) : The neutral ethylamine group introduces a primary amine, enabling participation in covalent bonding (e.g., prodrug formulations) but reducing ionic character. This derivative is reported as a white solid with 99% purity, suggesting utility as a synthetic intermediate .
(Z)-Configuration

The (Z)-configuration of the 8-heptadecenyl chain in all analogues ensures consistent spatial arrangement, critical for micelle formation in surfactant applications. Geometric isomerism here may influence melting points and phase behavior .

Biological Activity

The compound (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulfate (CAS Number: 21652-27-7) is a member of the imidazolium ionic liquids family, known for its unique properties and potential applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC22H42N2O5S
Molecular Weight350.582 g/mol
Density0.94 g/cm³
Boiling Point498.3 °C
Flash Point255.2 °C
LogP5.1038

Structural Characteristics

The compound features a long-chain alkyl group (heptadecenyl) that enhances its lipophilicity, contributing to its biological activity. The imidazolium ring provides a site for ionic interactions, which can be crucial for its mechanism of action in biological systems.

Research indicates that imidazolium-based compounds may exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological mechanisms often involve:

  • Membrane Disruption : The hydrophobic nature of the long alkyl chain can disrupt microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Imidazolium compounds can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Cell Signaling Modulation : These compounds may influence cell signaling pathways through ionic interactions with cellular components.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of imidazolium salts. For instance:

  • Study on Bacterial Inhibition : A study reported that imidazolium salts exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain and compound structure .

Anticancer Potential

Imidazolium compounds have also shown promise in cancer research:

  • Case Study : In vitro studies indicated that (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulfate could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a potential role in cancer therapy .

Toxicological Profile

While the biological activity is promising, understanding the toxicological effects is crucial for safety assessments:

  • Toxicology Studies : Preliminary evaluations suggest that compounds similar to (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulfate may exhibit low acute toxicity based on structural similarities within the imidazoline group . However, comprehensive toxicological data specific to this compound is limited.

Pharmaceutical Applications

Due to their unique properties, imidazolium salts are being explored as drug delivery systems and therapeutic agents. Their ability to solubilize poorly soluble drugs and enhance bioavailability makes them attractive candidates for pharmaceutical formulations.

Material Science

Imidazolium-based ionic liquids are also being investigated for their use in synthesizing advanced materials due to their thermal stability and tunable properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1H-imidazolium methyl sulphate?

  • Methodology : The compound is synthesized via quaternization of the imidazole precursor. For example, reacting 4,5-dihydro-1H-imidazole with (Z)-8-heptadecenyl bromide under reflux in a polar solvent (e.g., acetonitrile). Subsequent alkylation with methyl sulphate introduces the methyl sulphate counterion. Purification involves recrystallization from ethanol or chromatography (analogous to methods in ). Key parameters include stoichiometric control and nitrogen atmosphere to prevent oxidation .

Q. How is the Z-configuration of the 8-heptadecenyl chain confirmed experimentally?

  • Methodology : Nuclear Magnetic Resonance (¹H NMR) coupling constants (J = 10–12 Hz for trans double bonds vs. J = ~14 Hz for cis) and Nuclear Overhauser Effect (NOE) spectroscopy distinguish Z/E isomers. Gas chromatography (GC) or HPLC with chiral columns may further validate stereochemistry (as seen in ’s analytical protocols) .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6, as in ) ensures purity. Mass spectrometry (MS) and elemental analysis (e.g., C, H, N percentages) validate molecular composition. Differential Scanning Calorimetry (DSC) monitors thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

  • Methodology : Discrepancies may arise from polymorphic forms, impurities, or solvent residues. Techniques include:

  • DSC/TGA : To identify polymorphs or hydrate formation.
  • Powder XRD : To compare crystalline structures.
  • Repeat synthesis : Under controlled conditions (e.g., solvent purity, drying protocols as in ).
    Cross-referencing NMR data with synthetic intermediates (e.g., ’s chlorination intermediates) ensures consistency .

Q. What strategies optimize the reaction yield during the quaternization step?

  • Methodology :

  • Solvent selection : Use high-polarity solvents (DMF or DMSO) to enhance nucleophilicity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
    Monitor progress via TLC (silica gel, ethyl acetate/methanol 9:1) or in-line HPLC ( ) .

Q. How does the compound interact with lipid bilayers or proteins in biological systems?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to membrane models (e.g., liposomes).
  • Fluorescence anisotropy : Study membrane fluidity changes induced by the aliphatic chain.
  • Molecular docking : Predict interactions with proteins (e.g., cytochrome P450 enzymes) using computational tools.
    Biological activity assays (e.g., antimicrobial MIC tests) can validate hypotheses (as suggested in ) .

Contradictions and Validation

  • Elemental Analysis Discrepancies : reports a 74% yield with elemental analysis deviations <0.1%, suggesting rigorous purification. Inconsistent data may require recalibration of analytical instruments or use of internal standards .
  • Biological Activity Variability : Differences in antimicrobial efficacy () could stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines .

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